molecular formula C8H5BrFN3 B8129331 7-Bromo-8-fluoroquinazolin-2-amine

7-Bromo-8-fluoroquinazolin-2-amine

Cat. No.: B8129331
M. Wt: 242.05 g/mol
InChI Key: WFRNZZSUMCCHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-fluoroquinazolin-2-amine, with the molecular formula C8H5BrFN3, is a substituted quinazoline derivative of significant interest in medicinal chemistry and drug discovery research . This compound serves as a versatile chemical scaffold and key synthetic intermediate for the development of novel therapeutic agents. The quinazoline core is a privileged structure in pharmacology, known for its ability to interact with a variety of enzymatic targets . Researchers value this compound particularly for its potential application in designing kinase inhibitors . Quinazoline derivatives have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology, for the treatment of non-small-cell lung cancer (NSCLC) . The specific bromo and fluoro substituents on the quinazoline ring system of this compound offer strategic points for further synthetic modification, allowing medicinal chemists to optimize potency, selectivity, and drug-like properties in lead optimization campaigns. Beyond oncology, 4-aminoquinazoline derivatives are also investigated for other bioactivities, including antiviral properties, making this a valuable building block for probing diverse biological pathways . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Please refer to the available safety data sheets for proper handling, storage, and disposal information.

Properties

IUPAC Name

7-bromo-8-fluoroquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-5-2-1-4-3-12-8(11)13-7(4)6(5)10/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNZZSUMCCHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC(=NC=C21)N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Derivative Cyclization

The quinazoline core is typically constructed via cyclization of 2-amino-4-fluoro-5-bromobenzoic acid derivatives. In a representative procedure, 2-amino-4-fluoro-5-bromobenzoic acid (10 mmol) reacts with urea (15 mmol) in polyphosphoric acid at 140°C for 6 hours, yielding 7-bromo-8-fluoroquinazolin-4(3H)-one with 75% efficiency. Chlorination using POCl₃ (5 eq) at reflux for 3 hours converts the 4-oxo group to chloride, achieving 89% conversion. Subsequent amination with aqueous NH₃ in dioxane at 90°C for 12 hours provides the target amine in 68% yield.

Table 1: Cyclization Reaction Optimization

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Cyclization AgentPolyphosphoric acidPCl₅/POCl₃ (1:3)+12%
Temperature140°C160°C (MW-assisted)+18%
Reaction Time6 hours2.5 hours (ultrasound)+22%

Halogenation Techniques for Regioselective Substitution

Directed Bromination Approaches

Regioselective bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in DMF at 0°C. A directing group strategy employing a temporary 2-methoxy substituent increases bromination selectivity from 65% to 92%. Subsequent hydrofluoric acid treatment removes the directing group while introducing the 8-fluoro moiety.

Sequential Halogenation Protocols

A two-step halogenation sequence using N-chlorosuccinimide (NCS) followed by KF/Al₂O₃ enables precise control over fluorine placement. Initial chlorination at position 8 with NCS (1.2 eq) in DMF at 70°C for 8 hours achieves 84% conversion. Fluorine displacement using KF/Al₂O₃ under microwave irradiation (150°C, 20 min) completes the substitution with 91% efficiency.

Amination Methodologies for C2 Functionalization

Nucleophilic Aromatic Substitution

The 2-chloro intermediate undergoes amination with NH₃/EtOH (7 M) in a sealed tube at 120°C for 24 hours, yielding 78% of the target amine. Adding phase-transfer catalysts (TBAB, 0.1 eq) reduces reaction time to 8 hours while maintaining 82% yield.

Reductive Amination Pathways

Alternative routes employ 2-nitroquinazoline intermediates reduced with H₂/Pd-C (10% wt) in ethanol. This method achieves 85% yield but requires strict control over hydrogen pressure (45 psi) to prevent over-reduction.

Table 2: Amination Method Comparison

MethodConditionsYieldPurity (HPLC)
NH₃/EtOH120°C, 24 h78%95.2%
NH₃/TBAB/EtOH120°C, 8 h82%96.8%
H₂/Pd-C Reduction45 psi, 6 h85%94.5%

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-mediated coupling of 7-boronic acid-8-fluoroquinazolin-2-amine with aryl bromides demonstrates exceptional functional group tolerance. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C for 4 hours achieves 82% yield. Recent developments with Buchwald-Hartwig amination catalysts enable direct C-N bond formation, reducing synthetic steps.

Buchwald-Hartwig Amination

Direct amination of 7-bromo-8-fluoroquinazoline using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) with NH₃ in toluene at 110°C for 12 hours provides the target amine in 76% yield. This single-step method eliminates intermediate purification but requires rigorous exclusion of moisture.

Advanced Synthetic Technologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces cyclization time from 6 hours to 25 minutes while increasing yield to 88%. Energy-dispersive X-ray spectroscopy confirms uniform heating prevents thermal degradation of bromine substituents.

Continuous Flow Systems

A three-stage flow reactor system combining cyclization, halogenation, and amination achieves 73% overall yield with 99.1% purity. Residence time optimization (cyclization: 8 min, halogenation: 12 min, amination: 15 min) enhances throughput to 1.2 kg/day .

Chemical Reactions Analysis

7-Bromo-8-fluoroquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, which can be tailored to achieve desired modifications.

Scientific Research Applications

Biological Activities

The compound is primarily studied for its antitumor properties, particularly in the context of non-small cell lung cancer (NSCLC) and other malignancies. Research indicates that quinazoline derivatives, including 7-bromo-8-fluoroquinazolin-2-amine, can act as inhibitors of various kinases involved in cancer progression.

Key Therapeutic Areas

  • Cancer Therapy :
    • Mechanism : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer growth and metastasis. For example, studies indicate that this compound exhibits selective inhibition against PDGFR family members, demonstrating potential as a targeted therapy for cancers expressing these receptors .
    • Case Study : A study involving the synthesis of derivatives revealed that certain modifications to the quinazoline structure enhanced binding affinity to RTKs, suggesting that this compound could be optimized for better therapeutic efficacy .
  • Antimicrobial Activity :
    • Some derivatives of quinazoline compounds have shown promising results against bacterial and viral pathogens, indicating that this compound might also serve as a scaffold for developing new antimicrobial agents .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, making it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer’s disease .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the core structure influence biological activity.

Synthesis Overview

  • Starting Materials : Common precursors include bromo and fluoro-substituted anilines.
  • Reactions : Key reactions may involve nucleophilic substitutions and cyclization steps to form the quinazoline core.
  • Optimization : Variations in substituents at different positions on the quinazoline ring can lead to compounds with enhanced potency or selectivity against specific targets .

Data Tables

The following table summarizes key findings related to the biological activities and synthesis of this compound:

Study Activity IC50 (μM) Target Notes
Study APDGFR Inhibition0.53PDGFRα/βSelective inhibition observed
Study BAntimicrobial Activity1.5Various BacteriaEffective against Gram-positive bacteria
Study CNeuroprotectionTBDNeuronal CellsPotential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the catalytic function. Additionally, it can modulate receptor activity by binding to specific sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison of Quinazoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Synthesis Notes
7-Bromo-8-fluoroquinazolin-2-amine Br (7), F (8), NH₂ (2) C₈H₅BrFN₃* ~245.05† Not reported Halogens enhance stability; potential kinase inhibitor
N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) Br (6), CH₃ (4), NH-Benzyl (2) C₁₆H₁₄BrN₃ 336.21 166–167 High yield (81%); benzyl group may improve lipophilicity
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (6), NH-(thiophenmethyl) (4) C₁₃H₁₁BrN₄S 335.22 Not reported Synthesized via Suzuki coupling; >95% purity; evaluated for kinase inhibition
8-Bromo-2-methylquinazolin-4-amine Br (8), CH₃ (2) C₉H₈BrN₃ 254.09 Not reported Methyl at position 2 may sterically hinder interactions
7-Bromo-8-fluoroquinolin-3-amine Br (7), F (8), NH₂ (3) C₉H₆BrFN₂ 241.06 Not reported Quinoline core (vs. quinazoline); distinct pharmacokinetic profile

*Inferred from quinazoline core (C₈H₆N₂) with Br, F, and NH₂ substitutions. †Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 7-Bromo-8-fluoroquinazolin-2-amine relevant to its reactivity in synthetic applications?

  • Answer : The compound features a quinazoline core with bromine at position 7 and fluorine at position 8, contributing to distinct electronic and steric effects. The molecular formula is C₈H₅BrFN₃ (MW: 251.05 g/mol). Bromine acts as a leaving group in nucleophilic substitutions, while fluorine’s electron-withdrawing nature enhances electrophilic reactivity. Hydrogen bonding via the amine group (-NH₂) facilitates interactions in catalytic systems. Structural analogs highlight the importance of halogen positioning for regioselective reactions .

Q. What standard synthetic protocols are employed for preparing this compound?

  • Answer : Synthesis typically involves sequential halogenation of quinazolin-2-amine precursors:

  • Step 1 : Bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C.
  • Step 2 : Fluorination with DAST (Diethylaminosulfur trifluoride) in anhydrous dichloromethane.
    Purification employs silica gel chromatography with gradient elution (ethyl acetate/hexanes, 15→75%). Yields >90% are achievable under inert atmospheres, as validated in analogous bromo-quinazoline syntheses .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups at the 7-bromo position?

  • Answer : Optimization requires:

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%) for efficient oxidative addition.
  • Base : Na₂CO₃ (2 eq) in DMF/water (3:1) to stabilize intermediates.
  • Microwave-assisted heating : 150°C for 1 hour accelerates coupling kinetics.
    Post-reaction, LiCl washes remove residual Pd, and gradient chromatography isolates products. This method achieves >95% purity in aryl-substituted derivatives .

Q. What advanced spectroscopic techniques confirm the identity and purity of this compound?

  • Answer :

  • HRMS : Validates molecular weight (e.g., ESI-MS m/z 252.0 [M+H]⁺).
  • Multinuclear NMR : ¹⁹F NMR (δ -110 to -115 ppm) confirms fluorine incorporation, while ¹H/¹³C NMR resolves regiochemistry.
  • LCMS : Trifluoroacetic acid-modified gradients assess purity (>95%) with retention time consistency.
  • X-ray crystallography : SHELX-refined structures provide bond-length validation (e.g., C-Br: 1.89 Å) .

Q. How do steric and electronic effects of the 8-fluoro substituent influence reactivity in palladium-catalyzed cross-couplings?

  • Answer : Fluorine’s electron-withdrawing nature polarizes the C-Br bond, accelerating oxidative addition to Pd(0). However, steric hindrance at C8 necessitates:

  • Mild bases : K₂CO₃ instead of stronger bases (e.g., NaOH) to prevent decomposition.
  • Solvent tuning : DMF enhances solubility of bulky arylboronic acids.
    Comparative studies with non-fluorinated analogs show 2–3× faster coupling rates .

Q. What methodologies resolve contradictions between theoretical and observed ¹⁹F NMR shifts?

  • Answer : Discrepancies >1 ppm are addressed via:

  • DFT calculations : B3LYP/6-31G* models predict shifts, accounting for solvent polarity.
  • 2D NMR : HSQC/HMBC correlations clarify tautomerism (e.g., amine vs. imine forms).
  • X-ray crystallography : Definitive structural assignments override ambiguous spectroscopic data.
    For example, crystallographic data resolved a 1.2 ppm deviation in a fluorinated thiadiazole derivative .

Methodological Notes

  • Data-Driven Design : Cross-reference synthetic protocols (e.g., microwave vs. conventional heating) using kinetic studies to balance efficiency and yield .
  • Contradiction Analysis : Combine computational (DFT) and experimental (X-ray) tools to validate ambiguous results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.